Astraisoflavanin
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Overview
Description
Astraisoflavanin, also known as 3,4-dihydroxy-2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-8-one, is a flavonoid compound that is found in various plants, including Astragalus membranaceus and Dalbergia odorifera. It has gained interest in the scientific community due to its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of astraisoflavanin is not fully understood; however, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and regulation of cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.
Advantages and Limitations for Lab Experiments
One advantage of using astraisoflavanin in lab experiments is its potential medicinal properties, which make it a promising candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on astraisoflavanin. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
Astraisoflavanin can be synthesized through various methods, including the use of chemical reactions and extraction from natural sources. One common method involves the use of chalcone as a starting material, which is then subjected to cyclization and methylation reactions to form this compound.
Scientific Research Applications
Astraisoflavanin has been the subject of numerous scientific studies due to its potential medicinal properties. One study found that it exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that it had antioxidant properties by scavenging free radicals and reducing oxidative stress.
properties
CAS RN |
131749-60-5 |
---|---|
Molecular Formula |
C23H28O10 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(22(30-2)19(15)26)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)18(25)17(9-24)33-23/h3-6,8,12,17-18,20-21,23-28H,7,9-10H2,1-2H3/t12-,17-,18-,20+,21-,23-/m1/s1 |
InChI Key |
ABIQOWLHYABFIJ-IMVNFGOTSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)OC)O |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Other CAS RN |
131749-60-5 |
synonyms |
astraisoflavanin mucronulatol -7-O-glucopyranoside |
Origin of Product |
United States |
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